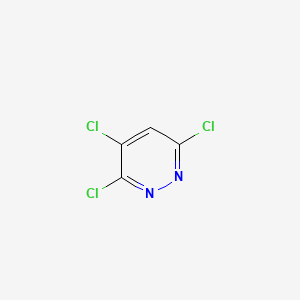

3,4,6-Trichloropyridazine

描述

Significance of Pyridazine (B1198779) Core Structures in Chemical Synthesis and Applications

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a scaffold of considerable value in chemistry. researchgate.netresearchgate.net Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, are crucial for drug-target interactions. nih.gov The electron-deficient nature of the pyridazine ring makes it an interesting component in molecular design. blumberginstitute.org

Pyridazine derivatives are integral to medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties. researchgate.netresearchgate.net Marketed drugs such as Minaprine, a psychotropic agent, and Hydralazine, an antihypertensive medication, feature the pyridazine substructure. lifechemicals.com In agriculture, the pyridazine core is found in herbicides like Chloridazon and is used in plant growth regulators. researchgate.netresearchgate.netlifechemicals.com The versatility of the pyridazine scaffold ensures its continued exploration for creating novel compounds in both pharmaceuticals and agrochemicals. chemimpex.comresearchgate.netresearchgate.net

Overview of Polychlorinated Pyridazines as Synthetic Intermediates

Polychlorinated pyridazines, such as 3,4,6-trichloropyridazine, are highly valuable synthetic intermediates. cymitquimica.comchemimpex.com The chlorine atoms act as leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.comgacariyalur.ac.in This reactivity allows for the sequential and regioselective introduction of various functional groups, making them powerful tools for building complex molecular architectures. vulcanchem.com

The electron-deficient pyridazine ring, further activated by multiple chlorine substituents, readily reacts with a range of nucleophiles. vulcanchem.com For instance, the synthesis of pyridazine amines, which are important in industrial applications, often involves the reaction of a trichloropyridazine with an amine, where one of the chlorine atoms is displaced. cymitquimica.comvulcanchem.com This controlled reactivity makes polychlorinated pyridazines key precursors for herbicides, insecticides, and pharmaceutical compounds. vulcanchem.comchemimpex.com Their role as versatile building blocks is central to the development of new functionalized heterocycles for diverse applications. lifechemicals.comdiva-portal.org

Distinguishing this compound from Other Trichlorinated Pyridazine Isomers and Pyridines

This compound is one of several possible trichlorinated pyridazine isomers, each with distinct properties and reactivity patterns. For example, 3,4,5-trichloropyridazine (B3021642) (CAS 14161-11-6) has a different substitution pattern, which influences its reactivity in nucleophilic substitution reactions. nih.govgoogle.com The position of the chlorine atoms on the pyridazine ring dictates the sites most susceptible to nucleophilic attack. In a study involving the reaction of 3,4,5-trichloropyridazine with a secondary amine, a laborious work-up was required to purify the product, highlighting how isomer structure affects reaction outcomes. google.com

When compared to trichlorinated pyridines, the differences are even more pronounced. Pyridine (B92270) is a six-membered heterocycle with one nitrogen atom, making it less electron-deficient than pyridazine. However, the presence of three electron-withdrawing chlorine atoms in trichloropyridines, such as 2,3,5-trichloropyridine (B95902) or 3,4,5-trichloropyridine (B1364703), significantly activates the ring towards nucleophilic substitution. thieme-connect.com The reactivity of these pyridine derivatives is focused at the 2-, 4-, and 6-positions. acs.org For instance, 3,4,5-trichloropyridine undergoes nucleophilic substitution at the 2- and 6-positions. The two adjacent nitrogen atoms in the pyridazine ring of this compound create a unique electronic environment compared to the single nitrogen in trichloropyridines, leading to different regioselectivity and reaction kinetics in synthetic transformations. nih.govblumberginstitute.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 3,4,5-Trichloropyridazine |

| This compound |

| 2,3,5-Trichloropyridine |

| 3,4,5-Trichloropyridine |

| Chloridazon |

| Hydralazine |

| Minaprine |

| Pyridazine |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4,6-trichloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3N2/c5-2-1-3(6)8-9-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDQXQOPXOLCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209663 | |

| Record name | 3,4,6-Trichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6082-66-2 | |

| Record name | 3,4,6-Trichloropyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006082662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6082-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6082-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,6-Trichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,6-Trichloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4,6 Trichloropyridazine

Historical Context of 3,4,6-Trichloropyridazine Synthesis

The development of synthetic methods for chlorinated pyridazines is rooted in the broader history of heterocyclic chemistry. Early research in the mid-20th century on chlorinated pyridine (B92270) compounds laid the groundwork for the preparation of various polychlorinated heterocycles. The synthesis of chlorinated pyridazines often involves the substitution of hydroxyl groups with chlorine atoms, a common transformation in the synthesis of such compounds. core.ac.uk One of the foundational methods for creating the pyridazine (B1198779) ring itself involves the reaction of maleic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303). evitachem.comgoogle.comsdkx.netdrugfuture.com This core structure is then subjected to chlorination to yield the desired chlorinated pyridazine derivatives.

Multi-Step Synthetic Routes

A widely utilized and documented method for the preparation of this compound involves a multi-step process starting from readily available materials. google.com This pathway includes the initial chlorination of maleic anhydride, followed by a cyclization reaction with hydrazine hydrate, subsequent chlorination of the resulting pyridazine intermediate, and finally, purification of the crude product. google.com

Synthesis from Maleic Anhydride and Hydrazine Hydrate Derivatives

The initial step involves the chlorination of maleic anhydride. google.com In a typical procedure, maleic anhydride is dissolved in water and then reacted with liquid chlorine. google.com The reaction mixture is subsequently cooled, leading to the crystallization of chloro-maleic anhydride, which is then separated by centrifugal drying. google.com An alternative method described involves heating a mixture of maleic anhydride and carbon tetrachloride to reflux and irradiating it with ultraviolet light while introducing chlorine gas. sci-hub.se

Table 1: Reaction Parameters for Chlorination of Maleic Anhydride

| Reactants | Conditions | Product | Yield | Reference |

| Maleic Anhydride, Liquid Chlorine, Water | Cooling, Crystallization, Centrifugal Drying | Chloro-maleic Anhydride | 95% | google.com |

| Maleic Anhydride, Chlorine, Carbon Tetrachloride | Reflux, UV Irradiation | Chloro-maleic Anhydride | Not specified | sci-hub.se |

This table presents data from different documented methods for the chlorination of maleic anhydride.

The chloro-maleic anhydride produced in the previous step is then reacted with hydrazine hydrate to form the pyridazine ring. google.com The reaction is typically carried out by adding the chloro-maleic anhydride to a solution of hydrazine hydrate. To control the reactivity, the hydrazine hydrate solution is first treated with hydrochloric acid at a low temperature (below 20 °C) to adjust the pH to 6.5. google.com The subsequent reaction with chloro-maleic anhydride is followed by cooling and crystallization to yield 4-chlorinedyhydroxyl-pyridazine, which is then dried. google.com The formation of the pyridazine ring from a dicarbonyl compound and hydrazine is a well-established cyclization reaction in heterocyclic chemistry. google.comfayoum.edu.eg

Table 2: Cyclization Reaction Details

| Reactants | Conditions | Product | Yield | Reference |

| Chloro-maleic Anhydride, Hydrazine Hydrate, Hydrochloric Acid | pH 6.5, <20 °C, then heating to 90-95 °C | 4-Chlorinedyhydroxyl-pyridazine | 105.26% | google.com |

This table outlines the specific conditions and outcome of the cyclization step.

The transformation of 4-chlorinedyhydroxyl-pyridazine to the final product, this compound, is achieved through chlorination using phosphorus oxychloride (POCl3). google.comgoogle.comresearchgate.netmdpi.compcc.eu This reaction involves replacing the hydroxyl groups on the pyridazine ring with chlorine atoms. core.ac.ukgoogle.com The reaction is carried out by treating 4-chlorinedyhydroxyl-pyridazine with phosphorus oxychloride, often in the presence of a catalyst, to produce a chlorinated oil containing the crude this compound. google.com The use of phosphorus oxychloride as a chlorinating agent for converting hydroxyl-substituted heterocycles to their chloro-derivatives is a common and effective method. google.comresearchgate.netmdpi.comgoogle.comchemicalbook.com

The crude this compound obtained from the chlorination step is typically a black solid crystal after initial workup. google.com To achieve a high purity product (greater than 99%), purification is necessary. A common and effective method for refining the crude product is reduced pressure distillation, often employing a sublimation technique. google.com This process involves heating the crude material under vacuum, causing the this compound to sublime and then solidify in a purer form on a cooled surface, leaving non-volatile impurities behind. google.combyjus.comscribd.com Sublimation is a suitable purification method for solids that can transition directly from the solid to the vapor phase without passing through a liquid phase. byjus.comscribd.com This technique has been documented for the purification of other chlorinated pyridine derivatives as well. googleapis.com The final product is a refined, high-purity this compound. google.com

Chlorination with Phosphorus Oxychloride and Catalysis

Transformation from Other Pyridazine Derivatives

A primary route for the synthesis of this compound involves the chemical modification of other pyridazine precursors. These methods typically entail chlorination or a series of reactions to introduce the desired chlorine substituents onto the pyridazine core.

One notable method begins with the readily available starting material, maleic anhydride. In a multi-step process, maleic anhydride is first reacted with liquid chlorine after being dissolved in water. The resulting product, chloro-maleic anhydride, is obtained after cooling, crystallization, and centrifugal drying. This intermediate is then reacted with a hydrazine hydrate solution, to which hydrochloric acid has been added to a specific pH, to form 4-chlorinedyhydroxyl-pyridazine. The final step involves the reaction of 4-chlorinedyhydroxyl-pyridazine with phosphorus oxychloride in the presence of a catalyst to yield this compound. google.com This process is reported to have a simple workflow, high production rate, low cost, and results in a product with a purity of over 99%. google.com

Another common strategy is the direct chlorination of less chlorinated pyridazine derivatives. For instance, 3,6-dichloropyridazine (B152260) can serve as a precursor for this compound. This transformation is typically achieved through the action of a chlorinating agent, which introduces an additional chlorine atom at the 4-position of the pyridazine ring. The reaction conditions for such chlorinations, including temperature and the choice of chlorinating agent, are critical for achieving the desired product with high selectivity and yield.

The following table summarizes a key transformation of a pyridazine derivative to this compound:

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| Maleic Anhydride | 1. Liquid Chlorine 2. Hydrazine Hydrate, HCl 3. Phosphorus Oxychloride, Catalyst | Chloro-maleic anhydride, 4-Chlorinedyhydroxyl-pyridazine | This compound | google.com |

Regioselective Synthesis Strategies for this compound

Regioselectivity is a critical aspect of the synthesis of polysubstituted heterocyclic compounds like this compound. The ability to control the specific positions of the chlorine atoms on the pyridazine ring is essential for producing the correct isomer and avoiding the formation of unwanted byproducts.

The inherent electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, create an electron-deficient aromatic system that influences the regioselectivity of substitution reactions. vulcanchem.com In the case of chlorination of a monosubstituted or disubstituted pyridazine, the position of the incoming chlorine atom is directed by the existing substituents and the reaction conditions.

For instance, in the chlorination of 3,6-dichloropyridazine, the introduction of a third chlorine atom is directed to the 4-position due to the electronic and steric influences of the existing chlorine atoms. The control of reaction parameters such as temperature, solvent, and the nature of the chlorinating agent and catalyst is crucial for maximizing the yield of the desired 3,4,6-trichloro isomer.

While direct studies on the regioselective synthesis of this compound are not extensively detailed in readily available literature, principles from related heterocyclic systems can be applied. For example, in the synthesis of various trichloropyridines, the use of specific catalysts like activated carbon or zeolites, and the control of temperature and chlorine concentration have been shown to be effective in achieving high regioselectivity. Similarly, the introduction of bulky groups, such as a trialkylsilyl group, has been used as a strategy to direct substitution to a specific position in halopyridines, a principle that could potentially be adapted for pyridazine systems. researchgate.netacs.org

Advanced Synthetic Approaches and Yield Optimization

To improve the efficiency, safety, and environmental footprint of chemical syntheses, advanced methodologies are continuously being developed. For the synthesis of this compound and related compounds, several modern approaches have been explored.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. In the synthesis of related heterocyclic compounds, such as 3,6-disubstituted- google.comvulcanchem.comresearchgate.nettriazolo[4,3-b]pyridazines from 3,6-dichloropyridazine, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while significantly increasing the yield. nih.gov This technology could be applied to the chlorination steps in the synthesis of this compound to optimize the process.

Continuous Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. For the synthesis of related trichloropyridines, continuous flow chlorination has been shown to improve efficiency and yield. This approach could be adapted for the synthesis of this compound, allowing for precise control over reaction parameters and potentially leading to higher yields and purity.

Yield Optimization: The optimization of reaction conditions is a critical step in any synthetic process to maximize the yield of the desired product and minimize the formation of impurities. For the synthesis of this compound, several factors can be fine-tuned:

Catalyst Selection: The choice of catalyst can significantly influence the rate and selectivity of the chlorination reaction.

Temperature and Pressure: Precise control of temperature and pressure is essential for driving the reaction to completion and preventing side reactions.

Reagent Stoichiometry: The molar ratio of the reactants, including the chlorinating agent, needs to be carefully controlled to ensure complete conversion of the starting material.

Solvent: The choice of solvent can affect the solubility of the reactants and intermediates, as well as the reaction kinetics.

A patent for the synthesis of this compound from maleic anhydride highlights a process with a high production rate and a final product purity of over 99%, indicating successful optimization of these parameters. google.com

The following table provides a conceptual overview of how advanced methods could be applied to optimize the synthesis of this compound.

| Parameter | Conventional Method | Advanced Approach | Potential Advantage |

| Reaction Time | Several hours | Microwave-assisted synthesis (minutes) | Drastic reduction in reaction time, increased throughput |

| Process Control | Batch processing with potential for temperature gradients | Continuous flow reactor | Precise control of temperature, pressure, and stoichiometry; improved safety |

| Yield | Variable, dependent on precise control of batch conditions | Optimized flow conditions or microwave parameters | Potentially higher and more consistent yields |

Reactivity and Reaction Pathways of 3,4,6 Trichloropyridazine

Nucleophilic Aromatic Substitution Reactions of 3,4,6-Trichloropyridazine

The electron-deficient nature of the pyridazine (B1198779) ring, further enhanced by the presence of three chlorine atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. These reactions involve the displacement of one or more chlorine atoms by a nucleophile.

Amination Reactions

Amination of polychlorinated pyridazines is a key method for synthesizing aminopyridazine derivatives. The reaction of 3,4,5-trichloropyridazine (B3021642) with an amine compound typically proceeds via a nucleophilic substitution mechanism. This approach is fundamental for producing dichloropyridazine amine compounds, which are valuable intermediates in the synthesis of pharmaceuticals and pesticides. For instance, reacting 3,4,5-trichloropyridazine with 3-amino-1-propanol has been documented. google.com While specific studies focusing solely on the amination of this compound are not extensively detailed in the provided results, the reactivity is comparable to other trichloropyridazines. The reaction of 4-diethylamino-3,5,6-trichloropyridazine with a second equivalent of diethylamine (B46881) requires forcing conditions, such as microwave irradiation, to achieve disubstitution, indicating that sequential substitutions become progressively more difficult. dur.ac.uk

Alkoxylation and Aryloxylation Reactions

Alkoxides and aryloxides are effective nucleophiles for displacing chlorine atoms on the pyridazine ring. The reaction of this compound with alkoxides like sodium methoxide (B1231860) is a crucial step in the synthesis of various functionalized pyridazines.

The reaction of this compound with sodium methoxide can lead to the formation of dimethoxy derivatives. A notable intermediate, 6-chloro-3,4-dimethoxypyridazine, is synthesized from commercially available this compound. nih.govacs.org This intermediate serves as a building block for more complex molecules. For example, it is utilized in the synthesis of 6-phenyl substituted pyridazin-3(2H)-ones, which have been investigated as potential inhibitors of influenza A endonuclease. nih.govacs.org The reaction of 4-diethylamino-3,5,6-trichloropyridazine with sodium methoxide resulted in a complex mixture of all three possible disubstituted isomers, highlighting the challenges in controlling regioselectivity with highly nucleophilic reagents. dur.ac.uk

Reactions with Other Nucleophiles

Besides amines and alkoxides, other nucleophiles such as those based on sulfur can react with chloropyridazines. In the case of 3,6-dichloropyridazine (B152260) 1-oxide, sulfur nucleophiles like sodium sulfide, thiourea, and phenylmethanethiol preferentially displace the chlorine at the 6-position. rsc.org This regioselectivity contrasts with that observed for oxygen and nitrogen nucleophiles. While direct studies on this compound with a wide range of these other nucleophiles are not detailed, the principles of SNAr on related chloropyridazine systems suggest similar reactivity patterns would occur, with the positions of substitution being influenced by the nature of the nucleophile and the electronic environment of the pyridazine ring.

Palladium-Catalyzed Cross-Coupling Reactions (PCCR) Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of halogenated heterocycles like this compound. researchgate.netsigmaaldrich.comrsc.org These reactions allow for the direct introduction of various substituents onto the pyridazine core. researchgate.net

Suzuki Coupling Reactions of this compound Derivatives

The Suzuki-Miyaura coupling, which pairs an organoboron compound with a halide, is a versatile and widely used PCCR. nih.gov For chloropyridazines, the electronic deficiency of the ring facilitates the oxidative addition of palladium to the carbon-chlorine bond, often without needing specialized, expensive ligands. nih.gov

In the context of dichloropyridazines, studies have shown that regioselectivity can be influenced by substituents on the ring. For example, in 4-substituted-3,6-dichloropyridazines, Suzuki coupling often occurs preferentially at the C6 position when the substituent is an alkyl, aryl, or alkoxy group. rsc.org However, an amine substituent at C4 can direct the reaction to the C3 position. rsc.org

A derivative of this compound, specifically 6-chloro-3,4-dimethoxypyridazine, has been used in Suzuki coupling reactions with arylboronic acids, such as 4-fluorophenylboronic acid, to synthesize phenyl-substituted pyridazines. nih.govacs.org This demonstrates the utility of Suzuki reactions on chloropyridazine intermediates derived from this compound for building molecular complexity. The reaction conditions for such couplings are well-established, typically employing a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate in a suitable solvent system. nih.govrsc.org

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org It proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org

In the context of this compound, Sonogashira coupling provides a direct method for introducing alkynyl groups onto the pyridazine ring. Research has demonstrated the successful application of this reaction in the synthesis of precursors for biologically active molecules. For instance, in the synthesis of a potential D-amino acid oxidase (DAAO) inhibitor, this compound was first cyclized with pyrocatechol. The resulting intermediate underwent a Sonogashira coupling reaction with 1-ethynyl-3-methoxybenzene to yield the desired alkynylated product. nih.gov

Another study detailed a multi-step synthesis where a protected form of 6-chloro-4-hydroxypyridazin-3(2H)-one, derived from this compound, was subjected to a Sonogashira coupling with an appropriate alkyne. nih.gov These examples highlight the utility of the Sonogashira reaction in modifying the this compound scaffold, although the specific regioselectivity of the coupling on the trichlorinated pyridazine itself is not extensively detailed in the provided information. The general mechanism of the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

Table 1: Examples of Sonogashira Coupling Reactions with Pyridazine Derivatives

| Starting Material | Coupling Partner | Catalyst System | Product | Yield | Reference |

| Intermediate from this compound and pyrocatechol | 1-Ethynyl-3-methoxybenzene | Not specified | Alkyne 13 | 40% | nih.gov |

| Protected 6-chloro-4-hydroxypyridazin-3(2H)-one | Alkyne 19 | Not specified | Compound 20 | 38% | nih.gov |

| 2-Amino-3-chloropyrazine | Terminal Acetylenes | Palladium catalyst | 6-substituted-5H-pyrrolo[2,3-b]pyrazines | Not specified | organic-chemistry.org |

Other Cross-Coupling Methods

Besides the Sonogashira coupling, other cross-coupling reactions are instrumental in the functionalization of chlorinated pyridazines and related heterocycles. The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is a prominent example. researchgate.netmdpi.com This reaction is known for its high tolerance of functional groups and is often carried out in aqueous media, making it an environmentally benign method. mdpi.com

Studies on related chloropyridines, such as 2,3,5-trichloropyridine (B95902), have shown that Suzuki-Miyaura couplings can be highly regioselective. For instance, the reaction of 2,3,5-trichloropyridine with various arylboronic acids, catalyzed by palladium acetate (B1210297) in the absence of a ligand, selectively yields 3,5-dichloro-2-arylpyridines. mdpi.com The enhanced reactivity at the 2-position is attributed to the electronic effects of the ortho-nitrogen and the chlorine atoms at the 3 and 5-positions. mdpi.com While direct studies on this compound are not detailed, these findings on analogous compounds suggest that similar regioselective Suzuki couplings could be achievable.

The Hiyama coupling, which utilizes organosilanes, presents another alternative for forming carbon-carbon bonds. organic-chemistry.org Although less common than the Suzuki coupling, it offers a valuable tool for biaryl synthesis, particularly when promoted by microwave irradiation. organic-chemistry.org

The reactivity of dichloropyrimidines in Suzuki couplings has also been investigated, showing that the reaction with alkenylboronic acids is highly regioselective, favoring substitution at the 4-position over the 2-position. researchgate.net This selectivity is a key consideration when designing synthetic routes involving polyhalogenated heterocycles.

Regioselectivity and Chemo-selectivity in Reactions of this compound

Regioselectivity refers to the preference of a chemical reaction to occur at one position over another, while chemoselectivity is the preference for reaction with one functional group over others. oxfordsciencetrove.comslideshare.net In the case of this compound, the three chlorine atoms present distinct electronic and steric environments, leading to differences in their reactivity.

The inherent reactivity of chloro-substituted pyridines and pyridazines in nucleophilic aromatic substitution is influenced by the position of the chlorine atom relative to the ring nitrogen atoms. Generally, positions that are ortho or para to a ring nitrogen are more activated towards nucleophilic attack. In this compound, the chlorine atoms at positions 4 and 6 are para and ortho to a ring nitrogen, respectively, while the chlorine at position 3 is meta. This suggests that the C4 and C6 positions would be more susceptible to nucleophilic substitution than the C3 position.

Studies on related polyhalogenated pyridines support this general trend. For example, 2,4,6-trichloropyridine (B96486) reacts with standard nucleophiles preferentially at the 4-position. researchgate.netacs.org This selectivity can be altered by introducing bulky groups onto the ring, which can direct the reaction to a less sterically hindered position. researchgate.netacs.org

In the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling, the regioselectivity is also a critical factor. For instance, in 4-substituted-3,6-dichloropyridazines, the reaction typically occurs at the C6 position, which is distal to various substituents. rsc.org However, the presence of an amine group at the C4 position can direct the reaction to the C3 position. rsc.org This demonstrates that both electronic and steric factors, as well as the nature of existing substituents, play a crucial role in determining the regiochemical outcome of reactions on the pyridazine core.

Ring-Fused Systems Derived from this compound

This compound serves as a valuable starting material for the synthesis of various ring-fused heterocyclic systems. These fused systems are of significant interest due to their potential biological activities. The reactivity of the chlorine atoms allows for condensation reactions with difunctional nucleophiles to construct new rings onto the pyridazine framework.

One notable example is the synthesis of 3,4-diazaphenothiazine derivatives. In this process, this compound is treated with an N-substituted 2-aminobenzenethiol. This initially leads to the substitution of the C4-chlorine atom to form 4-(N-substituted o-aminophenylthio)-3,6-dichloropyridazine. Subsequent acid-catalyzed Smiles rearrangement and condensation-cyclization result in the formation of a 5-substituted 3-chloro-5H-benzo[b]pyridazino[4,3-e] wikipedia.orgrsc.orgthiazine. jst.go.jp

Similarly, tetrafluoropyridazine, a related polyhalogenated pyridazine, has been shown to react with a variety of difunctional nucleophiles to create -, nih.gov-, and nih.gov-polycyclic ring-fused pyridazine scaffolds. researchgate.net These reactions typically proceed through initial nucleophilic substitution at the most activated position (para to a ring nitrogen), followed by an intramolecular cyclization. researchgate.net This highlights a general strategy that can be applied to this compound for the construction of novel fused heterocyclic systems. For example, reaction with diamines, diols, and dithiols can lead to the formation of various -ring fused systems. dur.ac.uk

The synthesis of triazolo[4,3-b]pyridazine derivatives, which have shown potential as PIM inhibitors, also often starts from substituted pyridazines. google.com These examples underscore the importance of this compound as a building block for accessing complex, polycyclic heterocyclic structures with potential applications in medicinal chemistry.

Oxidation Reactions of this compound and its Derivatives

The oxidation of pyridazine derivatives can lead to the formation of N-oxides, which can alter the electronic properties and reactivity of the heterocyclic ring. While specific studies on the direct oxidation of this compound are not extensively covered in the provided search results, general principles of pyridine (B92270) and pyridazine oxidation can be applied.

The oxidation of related trichloropyridines, such as 3,4,5-trichloropyridine (B1364703) and 2,3,6-trichloropyridine, typically results in the formation of pyridine N-oxide derivatives. Common oxidizing agents for such transformations include hydrogen peroxide-urea complexes in the presence of trifluoroacetic anhydride (B1165640).

The introduction of an N-oxide functionality can influence the regioselectivity of subsequent reactions. For example, in N-oxidized heterocycles, the positions ortho and para to the N-oxide group become more susceptible to nucleophilic attack. This provides an additional tool for controlling the functionalization of the pyridazine ring.

It is important to note that the conditions required for oxidation must be compatible with the existing chloro-substituents. Harsh oxidation conditions could potentially lead to undesired side reactions or decomposition of the starting material.

Derivatives of 3,4,6 Trichloropyridazine and Their Synthetic Utility

Synthesis of Novel Pyridazine-Based Scaffolds from 3,4,6-Trichloropyridazine

The trifunctional nature of this compound serves as an excellent starting point for the construction of novel and complex pyridazine-based scaffolds. The chlorine atoms act as leaving groups that can be displaced by various nucleophiles, enabling the extension of the molecular framework. This synthetic utility is particularly evident in the creation of fused heterocyclic systems, which are of significant interest in drug discovery.

One key strategy involves the reaction of the polychlorinated pyridazine (B1198779) with dinucleophilic species. This approach can lead to the formation of new rings fused to the pyridazine core. For instance, reacting polychlorinated pyridazines with dinucleophiles like N,N'-dimethylethylenediamine can result in cyclization to form fused bicyclic structures. dur.ac.uk While specific examples starting directly from this compound are specialized, the principles derived from similar systems like tetrachloropyridazine demonstrate the potential. In such reactions, cyclization typically occurs at positions that are most activated by the ring nitrogen atoms. dur.ac.uk

Furthermore, the sequential substitution of the chlorine atoms allows for the stepwise assembly of complex scaffolds. For example, a first nucleophilic substitution can be followed by a palladium-catalyzed cross-coupling reaction at a different position, a common strategy for building molecular complexity. researchgate.net This step-by-step approach provides precise control over the final structure, enabling the synthesis of targeted molecules with desired functionalities. The versatility of this precursor facilitates the design and synthesis of new series of pyridazine derivatives for various research applications. nih.govekb.eg

Table 1: Examples of Reactions for Scaffold Development

| Reaction Type | Reagents | Potential Product Type |

|---|---|---|

| Fused Ring Formation | Dinucleophiles (e.g., diamines, diols) | Bicyclic Pyridazine Derivatives |

| Sequential Substitution | 1. Nucleophile (e.g., R-NH2) 2. Palladium Catalyst + Boronic Acid | Di- or Tri-substituted Pyridazines |

Functionalization at Specific Positions of the Pyridazine Ring

A critical aspect of using this compound as a synthetic intermediate is the ability to control the regioselectivity of substitution reactions. The three chlorine atoms exhibit different levels of reactivity due to electronic and steric effects from the two adjacent nitrogen atoms in the pyridazine ring. This differential reactivity can be exploited to introduce various functional groups at specific positions.

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). Generally, the reactivity of the chlorine positions in polychlorinated pyridazines towards nucleophiles follows a predictable pattern, although it can be influenced by the nature of the nucleophile and reaction conditions. researchgate.net

Position 4: The C4 position is often highly reactive towards nucleophilic attack.

Position 6: The C6 position, being adjacent to a ring nitrogen, is also highly activated.

Position 3: The C3 position is generally the least reactive of the three.

However, increasing the number of chlorine atoms on the ring can sometimes lead to a loss of regioselectivity, resulting in mixtures of products. researchgate.net The choice of nucleophile is also crucial; for example, bulky nucleophiles may preferentially attack the less sterically hindered position. dur.ac.uk By carefully selecting reagents and controlling reaction conditions (temperature, solvent, etc.), chemists can achieve stepwise functionalization, replacing one chlorine atom at a time to build polysubstituted pyridazine libraries in a regioselective manner. researchgate.net

Table 2: Regioselectivity of Nucleophilic Substitution on this compound

| Position | Relative Reactivity | Influencing Factors | Example Nucleophiles |

|---|---|---|---|

| C4 | High | Electronic activation | Amines, Alkoxides, Thiolates |

| C6 | High | Electronic activation | Amines, Alkoxides, Thiolates |

| C3 | Moderate | Less activated compared to C4/C6 | Stronger nucleophiles or harsher conditions |

Libraries of Compounds with Enhanced Chemical Diversity

The generation of chemical libraries—large collections of structurally related compounds—is a cornerstone of modern drug discovery and materials science. nih.gov this compound is an ideal starting scaffold for creating such libraries due to its multiple reaction sites. researchgate.net The ability to selectively and sequentially modify the C3, C4, and C6 positions allows for the generation of vast numbers of unique derivatives from a single, readily available precursor.

The construction of these libraries often employs combinatorial chemistry principles, where different building blocks are systematically combined. Starting with this compound, a diverse set of nucleophiles (such as amines, alcohols, and thiols) can be used to displace the first chlorine atom. The resulting disubstituted intermediate can then be reacted with a second, different set of nucleophiles or coupling partners. This process can be repeated for the third position, leading to an exponential increase in the number of final compounds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly powerful tools in this context. researchgate.net They allow for the formation of carbon-carbon and carbon-heteroatom bonds, introducing a wide range of aryl, alkyl, and alkynyl groups that dramatically increase the chemical diversity of the library. researchgate.net By systematically applying these substitution and coupling reactions, this compound serves as a versatile platform for producing libraries of compounds with a broad spectrum of chemical and physical properties, suitable for high-throughput screening. nih.govchemdiv.com

Table 3: Illustrative Scheme for Library Generation

| Step | Position Targeted | Reaction Type | Example Reagents (R-group source) | Resulting Structure |

|---|---|---|---|---|

| 1 | C4 | SNAr | R¹-NH₂ (Primary/Secondary Amines) | 3,6-dichloro-4-(R¹-amino)pyridazine |

| 2 | C6 | Suzuki Coupling | R²-B(OH)₂ (Aryl/Heteroaryl Boronic Acids) | 3-chloro-4-(R¹-amino)-6-(R²-aryl)pyridazine |

| 3 | C3 | SNAr | R³-OH (Alcohols/Phenols) | 3-(R³-oxy)-4-(R¹-amino)-6-(R²-aryl)pyridazine |

Computational Chemistry and Spectroscopic Characterization of 3,4,6 Trichloropyridazine and Its Derivatives

Theoretical Studies on Molecular Structure and Conformation

Theoretical chemistry provides powerful tools for predicting and understanding the structural and electronic properties of molecules. For chlorinated pyridazines, methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable conformations and to analyze their molecular geometries.

Density Functional Theory (DFT) is a widely used computational method in chemistry to investigate the electronic structure of many-body systems. jmchemsci.compsu.edu It is often favored for its balance of accuracy and computational cost. psu.edu Studies on related chloropyridazines, such as 3,6-dichloropyridazine (B152260) and 3,4,5-trichloropyridazine (B3021642), have utilized DFT methods to predict their geometries and calculate harmonic frequencies. researchgate.netresearchgate.net

For these molecules, functionals like B3LYP, in conjunction with basis sets such as 6-31G, have proven reliable for determining structural parameters. researchgate.netacs.org For instance, in the analysis of 3,4,5-trichloropyridazine, the B3LYP/6-31G force field was selected and scaled to accurately fit experimental vibrational data. researchgate.netresearchgate.net Similar computational approaches are applicable to 3,4,6-trichloropyridazine to obtain insights into its bond lengths, bond angles, and dihedral angles. The structure of this compound has been determined to possess orthorhombic symmetry with the space group Pbca at a temperature of 100K. uni-muenchen.de

Table 1: Representative DFT Calculation Parameters for Chlorinated Pyridazines

| Parameter | Method/Basis Set | Application | Reference |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-31G* | Prediction of molecular geometry and structure | researchgate.netresearchgate.net |

| Harmonic Frequencies | B3LYP/6-31G* | Calculation of vibrational frequencies to compare with experimental spectra | researchgate.netresearchgate.net |

Ab initio methods are computational chemistry methods based on quantum mechanics. Unlike DFT, which uses an approximate functional for the exchange-correlation energy, ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. For the study of chloropyridazines, conventional ab initio methods at the Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) levels have been used. researchgate.netresearchgate.net

These calculations have employed various basis sets, including 3-21G*, 6-31G, and 6-311G . researchgate.netresearchgate.net Furthermore, higher-level coupled-cluster calculations, such as CCSD and CCSD(T), have been used to refine the geometries of pyridazine (B1198779) and its chlorinated derivatives, providing a detailed analysis of their structures. researchgate.netresearchgate.net These methods, while computationally more intensive than DFT, can offer more accurate predictions for certain molecular properties.

Density Functional Theory (DFT) Calculations

Vibrational Spectra Analysis (FTIR and FT-Raman)

Vibrational spectroscopy is a key technique for the characterization of molecules. Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy provide complementary information about the vibrational modes of a molecule. spectroscopyonline.com

The infrared and Raman spectra for related compounds like 3,6-dichloropyridazine and 3,4,5-trichloropyridazine have been extensively recorded and analyzed. researchgate.netacs.org These spectra were obtained in the solid phase and in various solvents to observe the wavenumbers and relative intensities of the vibrational bands. researchgate.netresearchgate.netacs.org The combination of experimental data with theoretical calculations from DFT allows for a complete and accurate assignment of the fundamental vibrational modes. researchgate.netnih.gov For example, a scaled B3LYP/6-31G* force field has been shown to be decisive in assigning the vibrational spectra of chloropyridazines. acs.org This integrated approach is crucial for distinguishing between isomers and understanding the influence of chlorine substitution on the pyridazine ring's vibrational frequencies.

Table 2: Selected Vibrational Frequencies (cm⁻¹) for 3,4,5-Trichloropyridazine

| Experimental IR (KBr disc) | Experimental Raman (solid phase) | Calculated (B3LYP/6-31G*) | Assignment | Reference |

|---|---|---|---|---|

| 1545 | 1547 | 1550 | Ring stretching | researchgate.netresearchgate.net |

| 1380 | 1382 | 1385 | Ring stretching | researchgate.netresearchgate.net |

| 1185 | 1188 | 1190 | C-H in-plane bend | researchgate.netresearchgate.net |

| 840 | 842 | 845 | C-Cl stretching | researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. mdpi.com It provides detailed information about the chemical environment of individual atoms (specifically, nuclei with non-zero spin like ¹H and ¹³C).

For this compound, ¹H NMR spectroscopy is used to identify the hydrogen atom on the pyridazine ring. chemicalbook.com The chemical shift, signal multiplicity, and coupling constants of this proton provide definitive evidence for the substitution pattern. Similarly, ¹³C NMR spectroscopy reveals the chemical environments of the carbon atoms in the heterocyclic ring, with the number of signals corresponding to the number of chemically non-equivalent carbons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms. In the structural analysis of derivatives, NMR techniques are crucial for confirming the identity and purity of the synthesized compounds. scilit.com

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a fundamental tool for confirming the molecular weight and elemental composition of a compound. For this compound, the expected molecular weight is 183.42 g/mol . chemscene.comambeed.comepa.gov

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to this mass. The isotopic pattern of the molecular ion peak is particularly informative due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). The presence of three chlorine atoms results in a characteristic cluster of peaks (M⁺, M+2, M+4, M+6) with predictable relative intensities, providing unambiguous confirmation of the number of chlorine atoms in the molecule. Fragmentation patterns observed in the mass spectrum can further support the proposed structure. Data for related trichlorinated pyridine (B92270) compounds are available in the NIST Mass Spectrometry Data Center. nist.govresearchgate.net

Advanced Spectroscopic Techniques for Characterization

Beyond the standard spectroscopic methods, advanced techniques provide deeper insights into the structure and properties of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for identifying and quantifying components in a mixture, making it a valuable tool for purity assessment and reaction monitoring in the synthesis of trichloropyridazine derivatives.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. A study has determined that this compound crystallizes in an orthorhombic system, providing precise data on its solid-state conformation. uni-muenchen.de

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for complex derivatives to establish connectivity between protons and carbons, which is essential for unambiguous structural assignment. mdpi.com

Quantitative NMR (qNMR): This method allows for the determination of the absolute concentration or purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard. ox.ac.uk Related compounds like 3,4,5-trichloropyridine (B1364703) have been investigated as potential internal standards for qNMR. capes.gov.br

These advanced methods, often used in combination, offer a comprehensive characterization of this compound and its derivatives, which is essential for research and quality control.

Applications of 3,4,6 Trichloropyridazine and Its Derivatives in Advanced Materials and Medicinal Chemistry

Role as a Key Intermediate in Agrochemical Development

3,4,6-Trichloropyridazine is a recognized intermediate in the creation of agrochemical products, particularly herbicides and fungicides, contributing to effective crop protection strategies. chemimpex.com The reactivity of its chlorine substituents makes it a suitable starting point for synthesizing various active compounds. cymitquimica.com

Herbicides

The pyridazine (B1198779) chemical class includes several potent herbicides, and this compound serves as a precursor in their synthesis. liberty.edu Pyridazine-containing herbicides often function by inhibiting essential plant processes like photosynthesis. liberty.edu Research has demonstrated the use of this compound as a starting material for creating more complex pyridazine derivatives with herbicidal properties. prepchem.com The development of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, which have shown significant bleaching and herbicidal activities, highlights the utility of the pyridazine core in this field. pnwhandbooks.org Some of these compounds have demonstrated excellent herbicidal effects at very low application rates. pnwhandbooks.org

Fungicides

In addition to herbicides, this compound is a key intermediate in the synthesis of fungicides. chemimpex.com The biological activity of the pyridazine structure is leveraged to create compounds aimed at controlling fungal pathogens. cymitquimica.com While many pyridazine derivatives show fungicidal properties, the development of new compounds is an ongoing area of research. clockss.org For instance, certain pyridazine derivatives have been synthesized and tested for their ability to target specific fungi, such as Fusarium oxysporum. liberty.edu

Applications in Pharmaceutical Synthesis

The structural characteristics of this compound make it a valuable building block for pharmaceutical ingredients and the development of novel therapeutic agents. chemimpex.comrsc.org Its ability to undergo various chemical transformations allows for the creation of diverse molecules that can target specific biological pathways. chemimpex.com

Development of Novel Therapeutic Agents

This compound has been utilized as a starting reactant in the synthesis of potential new drugs. A notable example is its use in the development of ATAD2 bromodomain inhibitors, which are being investigated as antiproliferative agents in breast cancer models. acs.org In this synthesis, this compound is reacted to form an intermediate, tert-Butyl 4-((3,6-dichloropyridazin-4-yl)amino)piperidine-1-carboxylate, which is a step towards the final complex molecule. acs.org The compound also serves as a starting material for other intermediates like 4-Chloro-3,5-dimethoxypyridazine, which can be further modified for pharmaceutical applications.

Table 1: Synthesis of an ATAD2 Bromodomain Inhibitor Intermediate This table outlines the role of this compound in a key synthetic step.

| Reactant | Product | Application of Product | Reference |

| This compound | tert-Butyl 4-((3,6-dichloropyridazin-4-yl)amino)piperidine-1-carboxylate | Intermediate in the synthesis of a potential anticancer agent | acs.org |

Synthesis of D-amino Acid Oxidase (DAAO) Inhibitors for PET Imaging

D-amino acid oxidase (DAAO) is an enzyme involved in the degradation of the neuromodulator D-serine and is a target for therapeutic agents, particularly for neurological disorders like schizophrenia. clockss.org this compound has been successfully used as a key starting material in the synthesis of potent DAAO inhibitors for use in Positron Emission Tomography (PET) imaging. clockss.org

In a specific synthetic route, this compound was used to create a leading DAAO inhibitor, 4-hydroxy-6-(3-methoxyphenethyl)pyridazin-3(2H)-one, which was then labeled with carbon-11. clockss.org This radiolabeled compound allows for non-invasive imaging and study of DAAO in the brain. clockss.org The synthesis demonstrates the utility of the trichlorinated pyridazine core in constructing complex molecules for advanced medical imaging and drug development. clockss.orggoogle.com

Table 2: Research Findings on DAAO Inhibitor Synthesis This table summarizes the key findings from the synthesis of a DAAO inhibitor using this compound.

| Finding | Detail | Reference |

| Starting Material | This compound (compound 9) was a key reactant. | clockss.org |

| Final Compound | A 11C-labeled DAAO inhibitor, 4-hydroxy-6-(3-[11C]methoxyphenethyl)pyridazin-3(2H)-one (compound 8), was synthesized. | clockss.org |

| Application | The synthesized compound is intended for PET imaging to study DAAO in the brain. | clockss.org |

| Significance | The study developed an efficient radiosynthetic route to a novel DAAO PET ligand. | clockss.org |

Iron Chelators

Research into pyridazine-based iron chelators has been conducted to develop therapeutic agents for iron overload disorders. rsc.orgresearchgate.net These efforts have focused on modifying the 3-hydroxypyridin-4-one structure by introducing nitrogen atoms into the ring to form a pyridazine core. researchgate.net One study successfully synthesized a series of 3- and 5-hydroxypyridazin-4(1H)-ones starting from 3,4,5-trichloropyridazine (B3021642), a structural isomer of this compound. rsc.orgresearchgate.net The resulting compounds were evaluated for their affinity for iron(III), but were found to have lower values than the clinically used chelator deferiprone, suggesting that this specific class of pyridazinone chelators may require further optimization to be therapeutically useful. researchgate.net

Compounds Targeting Specific Biological Pathways

The pyridazine nucleus and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. researchgate.net These compounds are known to interact with various biological targets, leading to their investigation for numerous therapeutic applications. researchgate.netscirp.org

Derivatives of this compound serve as intermediates in the synthesis of pharmaceutical agents designed to target specific biological pathways. chemimpex.com The inherent biological activity of the pyridazine core is leveraged to develop novel therapeutic agents. chemimpex.comresearchgate.net For instance, pyridazine derivatives have been explored for their potential as:

Anticancer agents: By inhibiting signaling cascades that regulate cell proliferation, such as cyclin-dependent kinases. scirp.org

Anti-inflammatory agents: Through the inhibition of protein kinases like p38 kinase. scirp.org

Antihypertensive and diuretic agents: Demonstrating effects distinct from other known diuretics. scirp.org

Inhibitors of D-amino acid oxidase (DAAO): With potential applications in treating neurological disorders. nih.gov

Influenza A endonuclease inhibitors: Showing promise in the development of antiviral drugs. acs.org

The versatility of the pyridazine scaffold allows for the synthesis of a diverse range of compounds with potential therapeutic benefits. researchgate.netscholarsresearchlibrary.com Research has demonstrated that pyridazine derivatives can be effective against various diseases by targeting specific enzymes and cellular pathways. scirp.orgscholarsresearchlibrary.com

Interactive Table: Biological Activities of Pyridazine Derivatives

| Biological Activity | Target Pathway/Mechanism | Example Derivative Class |

| Anticancer | Inhibition of cyclin-dependent kinases | Pyrido[2,3-d]- and pyrido[3,4-d]pyridazines |

| Anti-inflammatory | Inhibition of p38 kinase | Pyrido[2,3-d]- and pyrido[3,4-d]pyridazines |

| Antihypertensive | Diuretic activity | Substituted-pyridopyridazines |

| Neurological Disorders | Inhibition of D-amino acid oxidase (DAAO) | 4-hydroxy-6-(3-methoxyphenethyl)pyridazin-3(2H)-one |

| Antiviral | Inhibition of Influenza A endonuclease | 6-(phenyl)-4-hydroxypyridazin-3(2H)-ones |

Potential in Liquid Crystal Industrial Raw Materials

This compound is recognized as an important industrial raw material for the synthesis of liquid crystals. google.com A patent discloses a preparation method for this compound, highlighting its role in this field. google.com While direct research on the liquid crystalline properties of this compound itself is not extensively detailed in the provided results, its use as a precursor is noted. google.comambeed.com The synthesis of novel bent-shaped liquid crystal molecules often starts from heterocyclic compounds, and the structural characteristics of pyridazine derivatives can be conducive to the formation of mesophases. ajchem-a.com For example, a complex derived from 3,5,6-trichloropyridine-2-oxyacetate, a related compound, was found to exhibit thermotropic liquid crystal behavior. researchgate.net

Advanced Applications in Chemical Research and Development

The reactivity of this compound, enhanced by the presence of three chlorine atoms, makes it a valuable tool in chemical research and development. chemimpex.comcymitquimica.com It serves as a versatile building block for creating a wide range of more complex molecules. researchgate.net

Key research applications include:

Synthesis of Functionalized Heterocycles: The electron-deficient nature of the pyridazine ring in polychlorinated pyridazines like this compound allows for a variety of chemical transformations. researchgate.net These include nucleophilic substitution and palladium cross-coupling reactions, enabling the introduction of diverse functional groups. researchgate.net

Development of Novel Materials: The stability and reactivity of this compound facilitate its use in the creation of advanced materials with unique properties. chemimpex.comsolubilityofthings.com This includes its application in the synthesis of specialty chemicals. chemimpex.com

Catalyst Development: In one study, 2,3,6-trichloropyridine, a related isomer, was used in the synthesis of porous carbon nanospheres supported CuPd alloy catalysts for hydrogenation-dechlorination reactions. researchgate.net This highlights the role of such chlorinated heterocycles in developing advanced catalytic systems.

Mechanistic Studies: The study of reactions involving polychloropyridazines, such as sequential nucleophilic substitution, provides valuable insights into reaction mechanisms and regioselectivity, contributing to the fundamental understanding of heterocyclic chemistry. dur.ac.uk

The ability to selectively functionalize the pyridazine core makes this compound and its analogs powerful scaffolds for building chemical diversity and exploring new chemical space. researchgate.net

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4,6-trichloropyridazine, and how can reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via ammonolysis of this compound. For example, heating this compound with concentrated ammonium hydroxide at 90°C for 1 hour yields 3,6-dichloropyridazin-4-amine with ~65% yield . Microwave-assisted synthesis techniques, as demonstrated for structurally similar pyridazines, can optimize reaction time and selectivity . Key factors affecting yield include temperature control, solvent choice (e.g., ethanol or aqueous ammonia), and stoichiometry of reagents. Purity is enhanced via recrystallization from water or ethanol .

Q. How can spectroscopic methods (e.g., IR, Raman, NMR) be used to characterize this compound and its derivatives?

- Methodological Answer : Vibrational spectra (IR/Raman) provide insights into molecular symmetry and substituent effects. For this compound, experimental spectra in solvents like CCl₄ or CS₂ are compared with density functional theory (DFT) calculations (B3LYP/6-31G*) to assign vibrational modes. NMR (¹H/¹³C) resolves regioselectivity in substitution reactions: for example, NH protons in 3,6-dichloropyridazin-4-amine show distinct chemical shifts at δ 6.8–7.2 ppm . Depolarization ratios in Raman spectra further differentiate symmetric vs. asymmetric vibrations .

Advanced Research Questions

Q. How do computational methods (e.g., HF, MP2, DFT) compare in predicting the geometry and electronic properties of this compound?

- Methodological Answer : Hartree-Fock (HF) methods underestimate bond lengths compared to MP2 or CCSD(T), which account for electron correlation. DFT (B3LYP/6-31G*) balances accuracy and computational cost, achieving <1% deviation in bond angles from X-ray data for related chloropyridazines. For example, the C-Cl bond length is calculated as 1.73 Å (DFT) vs. 1.71 Å (experimental) . Advanced studies use CCSD(T)/6-311G** for benchmarking .

Q. What strategies resolve contradictions in reported reaction yields for ammonolysis of this compound?

- Methodological Answer : Discrepancies in yields (e.g., 61% vs. 65% ) arise from variations in ammonia concentration, reaction time, and temperature. Systematic optimization via design of experiments (DoE) can identify critical parameters. For instance, increasing ammonia stoichiometry by 20% improves conversion rates, while prolonged heating (>7 hours) may degrade products . HPLC or GC-MS monitors side products like 3,4-dichloropyridazine .

Q. How can regioselectivity be controlled in substitution reactions of this compound?

- Methodological Answer : The C-4 position is more reactive due to electron-withdrawing effects of adjacent chlorines. Mono-substitution at C-4 is achieved using mild nucleophiles (e.g., NH₃ at 0°C), while harsher conditions (e.g., 125°C in ethanol) promote bis-substitution at C-3 and C-6 . Computational Fukui indices predict electrophilic sites, guiding reagent design .

Q. What experimental and theoretical approaches elucidate tautomerism in this compound derivatives?

- Methodological Answer : Tautomeric equilibria (e.g., keto-enol forms) are studied via ¹H NMR titration (DMSO-d₆) and UV-Vis spectroscopy. For example, protonation at N-2 shifts λₘₐₓ by 20 nm, indicating tautomer stabilization . DFT calculations (B3LYP/6-311++G**) model transition states and Gibbs free energy differences (<2 kcal/mol) between tautomers .

Key Research Gaps and Future Directions

- Ecotoxicity : No data exist on environmental persistence or bioaccumulation. Analogous chlorinated aromatics (e.g., trichlorobenzenes) suggest potential ecotoxicological risks, warranting OECD 301/302 biodegradation assays .

- Advanced Functionalization : Multi-step syntheses (e.g., Pd-catalyzed cross-coupling) could diversify applications in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。